REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:11]([NH2:13])=[S:12])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Br[CH2:15][C:16](=O)[C:17]([O:19]CC)=[O:18]>C(O)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:11]3[S:12][CH:15]=[C:16]([C:17]([OH:19])=[O:18])[N:13]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
0.01 mol
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Type
|
reactant
|
Smiles
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N1C=CC2=CC(=CC=C12)NC(=S)N
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Name
|
|
Quantity
|
0.011 mol
|
Type
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reactant
|
Smiles
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BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
The reaction was cooled
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Type
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FILTRATION
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Details
|
the crystalline ethyl 2-(1H-indol-5-ylamino)thiazole-4-carboxylate (55-3) was collected by filtration
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Type
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WASH
|
Details
|
washed with ethanol
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Type
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TEMPERATURE
|
Details
|
Refluxing
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Type
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ADDITION
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Details
|
the mixture of ethyl esters with the NaOH-ethanol solution
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Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)NC=1SC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |